molecular formula C20H26O6 B14357220 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate CAS No. 90511-09-4

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate

Katalognummer: B14357220
CAS-Nummer: 90511-09-4
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: FPUUXZFSHAOBRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trioxododecane chain, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate typically involves the esterification of benzoic acid with 12-methoxy-1,4,12-trioxododecan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 12-methoxy-1,4,12-trioxododecan-2-ol.

    Substitution: Formation of substituted benzoate esters.

Wissenschaftliche Forschungsanwendungen

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The methoxy group and benzoate ester play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 12-Methoxy-1,4,12-trioxododecan-2-yl acetate
  • 12-Methoxy-1,4,12-trioxododecan-2-yl propionate
  • 12-Methoxy-1,4,12-trioxododecan-2-yl butyrate

Uniqueness

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, while the benzoate ester provides stability and potential biological activity.

Eigenschaften

CAS-Nummer

90511-09-4

Molekularformel

C20H26O6

Molekulargewicht

362.4 g/mol

IUPAC-Name

(12-methoxy-1,4,12-trioxododecan-2-yl) benzoate

InChI

InChI=1S/C20H26O6/c1-25-19(23)13-9-4-2-3-8-12-17(22)14-18(15-21)26-20(24)16-10-6-5-7-11-16/h5-7,10-11,15,18H,2-4,8-9,12-14H2,1H3

InChI-Schlüssel

FPUUXZFSHAOBRM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCC(=O)CC(C=O)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.